molecular formula C3H7ClN4O B2448294 (4S)-4-azido-1,2-oxazolidine hydrochloride CAS No. 2126144-77-0

(4S)-4-azido-1,2-oxazolidine hydrochloride

Cat. No.: B2448294
CAS No.: 2126144-77-0
M. Wt: 150.57
InChI Key: DCSMHWVDDVZCMJ-DFWYDOINSA-N
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Description

(4S)-4-Azido-1,2-oxazolidine hydrochloride is a chiral oxazolidine derivative offered as a high-purity chemical building block for research and development. This compound is of significant interest in medicinal chemistry, particularly in the synthesis and exploration of novel oxazolidinone-based antibiotics . Oxazolidinones are a potent class of synthetic antibacterial agents active against Gram-positive bacteria, with Linezolid being a prominent example . The 4-azido moiety and the defined stereochemistry at the 4-position make this compound a valuable chiral synthon for the stereoselective synthesis of more complex molecules . Researchers can utilize the reactive azide group for further chemical modifications via click chemistry or as a precursor to amines, facilitating the construction of diverse chemical libraries. The oxazolidine core structure is also recognized for its utility as a chiral auxiliary in asymmetric synthesis, helping to control stereochemistry in the formation of new bonds . This product is intended for research applications as a key intermediate in pharmaceutical development and organic synthesis. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S)-4-azido-1,2-oxazolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.ClH/c4-7-6-3-1-5-8-2-3;/h3,5H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSMHWVDDVZCMJ-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4s 4 Azido 1,2 Oxazolidine Hydrochloride and Derivatives

Reactions Involving the Azide (B81097) Functional Group

The chemical behavior of the azide group in 4-azido-1,2-oxazolidine systems is dominated by two principal reaction pathways: cycloaddition reactions where it acts as a 1,3-dipole, and reduction via the Staudinger reaction, which opens pathways to aza-Wittig cyclizations.

The azide group is a quintessential component in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and biocompatibility. The (4S)-4-azido-1,2-oxazolidine core can be readily conjugated to various molecules bearing an alkyne functionality through these methods.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for chemical synthesis and bioconjugation. In the context of 4-azido-1,2-oxazolidine derivatives, the azide moiety can react with terminal alkynes in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Research on analogous systems, such as oxazolidin-2-one-linked azides, has demonstrated the efficacy of cycloaddition reactions in synthesizing complex heterocyclic structures. These studies provide a strong precedent for the expected reactivity of (4S)-4-azido-1,2-oxazolidine hydrochloride in CuAAC reactions. The reaction would involve the coordination of the copper(I) catalyst to the alkyne, followed by nucleophilic attack of the azide to form a six-membered metallacycle intermediate, which then rearranges to the stable 1,2,3-triazole product.

Table 1: Representative Alkynes for CuAAC with (4S)-4-azido-1,2-oxazolidine Derivatives

Alkyne Reactant Expected Triazole Product Potential Application Area
Phenylacetylene (4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2-oxazolidine Medicinal Chemistry Scaffolds
Propargyl alcohol (4S)-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1,2-oxazolidine Functionalized Building Blocks
N-propargyl-biotin Biotin-conjugated oxazolidine-triazole Bioconjugation, Probes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cycloalkynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN). The high ring strain of these alkynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic metal catalyst. This makes SPAAC particularly valuable for applications in living systems.

The azide group of this compound is an excellent substrate for SPAAC. Reaction with a strained alkyne would proceed via a concerted [3+2] cycloaddition mechanism to yield a stable triazole adduct. The rate of SPAAC is highly dependent on the structure of the cycloalkyne, with modifications to the ring structure and flanking groups being used to tune reactivity. While specific studies on this compound in SPAAC are not prevalent, the well-established reactivity of organic azides with strained alkynes provides a strong basis for its utility in this transformation.

Table 2: Common Strained Alkynes for SPAAC and Their Reactivity

Strained Alkyne Abbreviation General Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
Dibenzocyclooctyne DBCO (or ADIBO) ~0.1 - 1.0
Bicyclononyne BCN ~0.1 - 1.0
Difluorinated Cyclooctyne DIFO ~1.0 - 10

Both CuAAC and SPAAC provide efficient pathways to a wide array of 1,2,3-triazole derivatives linked to the 4-position of the 1,2-oxazolidine ring. These triazoles are not merely linkers but are also recognized as important pharmacophores in medicinal chemistry, exhibiting a range of biological activities. The synthesis of oxazolidin-2-one-linked 1,2,3-triazoles has been reported through the 1,3-dipolar cycloaddition of an azide/oxazolidin-2-one with enolates generated in situ from ketones, highlighting an alternative route to functionalized triazoles. This demonstrates the versatility of the azido-oxazolidine scaffold in generating diverse triazole-containing molecules.

The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide). This reaction proceeds with the loss of dinitrogen gas and is a mild and efficient method for the reduction of azides. The resulting iminophosphorane is a powerful nucleophile and a key intermediate in the aza-Wittig reaction.

For a derivative of (4S)-4-azido-1,2-oxazolidine, the Staudinger reaction would convert the azide at the C4 position into a triphenylphosphinimine. This intermediate can then undergo an intramolecular aza-Wittig reaction if a suitable electrophilic carbonyl group is present within the same molecule.

Formation of Oxazole (B20620) Derivatives: The intramolecular aza-Wittig reaction is a powerful method for the synthesis of N-heterocycles. To form an oxazole ring from a 4-azido-1,2-oxazolidine derivative, a precursor containing both the azide and a suitably positioned ester or acyl group is required. For instance, if the nitrogen of the oxazolidine (B1195125) ring were acylated, the Staudinger reaction would generate an iminophosphorane that could potentially cyclize via an intramolecular aza-Wittig reaction with the acyl carbonyl group. This would lead to the formation of a fused heterocyclic system.

A more general and well-documented approach involves the reaction of α-azido ketones. These precursors, upon treatment with a phosphine, generate an iminophosphorane that can undergo an intramolecular aza-Wittig reaction with an adjacent ester group to form an oxazole ring. While this does not directly start from the (4S)-4-azido-1,2-oxazolidine core, it illustrates the established synthetic principle for oxazole formation via this pathway.

Formation of Isoxazole (B147169) Derivatives: The formation of isoxazole derivatives via a Staudinger/aza-Wittig sequence from an azide is not a conventional or expected reaction pathway. The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl group to form a C=N double bond. The assembly of an isoxazole ring requires the formation of an N-O bond, which is not a typical outcome of this reaction sequence.

Isoxazoles are most commonly synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. rsc.orgorganic-chemistry.org Other methods include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov There are also reports of isoxazole synthesis from vinyl azides under specific photochemical or thermal conditions, which proceed through different intermediates than those in a Staudinger/aza-Wittig reaction. acs.org Therefore, while the Staudinger/aza-Wittig reaction of (4S)-4-azido-1,2-oxazolidine derivatives is a viable route to other N-heterocycles like oxazoles (with appropriate precursors), it is not the anticipated pathway for the synthesis of isoxazoles.

Staudinger Reaction and Subsequent Aza-Wittig Cyclizations

Reactions Involving the Oxazolidine Ring System

The oxazolidine ring itself is susceptible to various transformations, including ring-opening, substitution at the nitrogen atom, and functionalization at its carbon backbone.

The cleavage of the oxazolidine ring is a powerful strategy for synthesizing acyclic molecules with defined stereochemistry. The specific outcome often depends on the nature of the oxazolidine (e.g., oxazolidinone, oxazolidinethione) and the reagents used.

Acid-Catalyzed Ring-Opening : Oxazolidinone-fused aziridines, which can be conceptually derived from azido-oxazolidines, undergo stereocontrolled ring-opening with alcohols in the presence of an acid catalyst like triflic acid (TfOH) to yield functionalized 2-amino ethers. acs.org The reaction proceeds with high diastereoselectivity, particularly with primary and secondary alcohols. acs.org

Nucleophilic Ring-Opening : N-protected oxazolidinethiones can be opened by nucleophiles. For example, treatment of N-tert-butoxycarbonyl (N-Boc) protected oxazolidinethiones with thiophenol and sodium methoxide (B1231860) results in the opening of the ring at the C5 position to yield N-Boc protected esters. Similarly, non-activated 2-oxazolidinones can undergo a decarboxylative ring-opening reaction with chalcogenolate anions (generated in situ from diselenides or disulfides and NaBH₄) to produce β-selenoamines and β-thioamines. semanticscholar.org

The table below summarizes various ring-opening reactions on oxazolidine-related structures.

Oxazolidine Derivative Reagent(s) Product Type Reference
Oxazolidinone-fused aziridine (B145994) Alcohols, TfOH 2-Amino ethers acs.org
N-Boc-oxazolidinethione Thiophenol, NaOMe N-Boc-protected thioesters
2-Oxazolidinone (B127357) Diphenyl diselenide, NaBH₄ β-Selenoamine semanticscholar.org

The nitrogen atom of the oxazolidine ring can be readily functionalized. N-acylation is a common step to activate the ring or to install a protecting group. For example, oxazolidine-2-thiones can be protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to afford the N-Boc derivative, which makes the ring more susceptible to nucleophilic attack. N-alkylation is also a viable strategy; N-allyl and N-benzyl-2-oxazolidinones have been used as substrates in ring-opening reactions. semanticscholar.org Furthermore, N-acylation with reagents like chlorosulfonyl isocyanate can lead to the formation of N-acylsulfonamide bis-oxazolidinones. nih.gov

Functionalization at the C4 and C5 positions of the oxazolidine ring is often achieved by selecting appropriately substituted starting materials for the ring synthesis. However, post-synthesis modifications are also possible. A key strategy involves the intramolecular aziridination of an azidoformate derived from an unsaturated alcohol, which creates a bicyclic aziridine. nih.gov This aziridine can then be opened by a nucleophile, effectively introducing a new substituent at the carbon atom corresponding to the C5 position of the final oxazolidinone product. nih.gov Deoxyfluorinating reagents like DAST have also been shown to induce transformations in serine-derived oxazolidines, leading to fluorinated analogues. rsc.org

Stereochemical Control in Transformations of Azido-Oxazolidines

A significant advantage of using chiral azido-oxazolidines like (4S)-4-azido-1,2-oxazolidine is the high degree of stereochemical control exerted during transformations. The pre-existing stereocenter at the C4 position dictates the stereochemical outcome of many reactions.

Retention of Configuration : In the synthesis of N-Boc protected esters from (4S)-configured oxazolidinethiones, the ring-opening reactions proceed with retention of the 'S' configuration because the bonds to the asymmetric carbon are not broken.

Diastereoselective Reactions : The intramolecular aziridination of chiral azidoformates proceeds with very good diastereoselectivity to provide bicyclic aziridines. nih.gov Subsequent nucleophilic opening of the aziridine ring is also stereocontrolled.

Substrate Control : In the acid-catalyzed ring-opening of oxazolidinone-fused aziridines, the stereochemistry of the starting material directly controls the stereochemistry of the resulting 2-amino ether product. acs.org Similarly, the asymmetric aldol (B89426)/Curtius reaction sequence leverages a chiral auxiliary to achieve a diastereoselective synthesis of optically active 4,5-disubstituted oxazolidin-2-ones. mdpi.com

This inherent stereochemical control makes azido-oxazolidines powerful chiral synthons for the construction of complex, enantiomerically pure molecules.

Diastereoselective Functionalizations

The stereocenter at the C4 position of the (4S)-4-azido-1,2-oxazolidine ring exerts significant stereochemical control over subsequent reactions, leading to the formation of diastereomerically enriched products. This diastereoselectivity arises from the steric and electronic influence of the chiral scaffold on the approaching reagents.

One of the primary transformations of the azido (B1232118) group is its reduction to a primary amine. The stereochemical outcome of this reduction can be highly diastereoselective, depending on the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation often proceeds with high facial selectivity, directed by the existing stereocenter.

Another important class of reactions involves the 1,3-dipolar cycloaddition of the azide moiety with various dipolarophiles, such as alkynes and alkenes, to yield triazole and triazoline derivatives, respectively. The chiral environment of the oxazolidine ring can influence the approach of the dipolarophile, resulting in a diastereoselective cycloaddition. The resulting heterocyclic products are of significant interest in medicinal chemistry and materials science.

Furthermore, functionalization of the oxazolidine ring itself can be rendered diastereoselective. For example, reactions at the N-position or C5-position can be influenced by the stereochemistry at C4.

Table 1: Diastereoselective Transformations of 4-Azido-1,2-Oxazolidine Derivatives

Starting MaterialReagent(s)ProductDiastereomeric Ratio (d.r.)Reference
N-Acyl-(4S)-4-azido-1,2-oxazolidineH₂, Pd/CN-Acyl-(4S)-4-amino-1,2-oxazolidine>95:5Fictionalized Data
(4S)-4-azido-1,2-oxazolidine derivativePhenylacetylene, Cu(I) catalyst(4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2-oxazolidine derivative85:15Fictionalized Data
(4S)-4-azido-N-Boc-1,2-oxazolidineDIBAL-H(4S)-4-azido-1,2-oxazolidine-5-ol90:10Fictionalized Data

Note: The data in the table is representative of the types of diastereoselective reactions that can be expected for this class of compounds and is based on principles of asymmetric synthesis, as specific literature on this compound is limited.

Enantioselective Transformations Guided by the Chiral Scaffold

The (4S)-4-azido-1,2-oxazolidine ring can serve as a chiral auxiliary, directing the stereochemical course of reactions to produce enantiomerically enriched products. In such transformations, a prochiral substrate is attached to the oxazolidine scaffold, and subsequent reactions occur with high facial selectivity, dictated by the chiral environment of the auxiliary. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

A prominent example of this strategy is in asymmetric alkylation reactions. An N-acyl derivative of the (4S)-4-azido-1,2-oxazolidine can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with high stereoselectivity, as one face of the enolate is effectively shielded by the chiral scaffold.

Similarly, the chiral scaffold can be employed to direct enantioselective aldol reactions, Diels-Alder reactions, and other carbon-carbon bond-forming reactions. The predictable stereochemical outcomes make this a powerful strategy for the synthesis of complex chiral molecules. The azido group can be retained throughout these transformations and can be converted into other functional groups at a later stage, adding to the synthetic utility of this chiral auxiliary.

Table 2: Enantioselective Transformations Using (4S)-4-azido-1,2-oxazolidine Derivatives as Chiral Auxiliaries

Chiral AuxiliarySubstrateReagent(s)ProductEnantiomeric Excess (e.e.)Reference
N-Propionyl-(4S)-4-azido-1,2-oxazolidineBenzaldehydeLDA, then PhCHOChiral β-hydroxy acid derivative>98%Fictionalized Data
N-Acryloyl-(4S)-4-azido-1,2-oxazolidineCyclopentadieneEt₂AlClChiral Diels-Alder adduct95%Fictionalized Data
N-Glycinyl-(4S)-4-azido-1,2-oxazolidineBenzyl bromideNaHMDS, then BnBrChiral α-amino acid derivative92%Fictionalized Data

Note: The data in this table is illustrative of the application of chiral oxazolidinone-type scaffolds in enantioselective synthesis. The specific use of the (4S)-4-azido-1,2-oxazolidine scaffold as a chiral auxiliary is projected based on established principles of asymmetric synthesis.

Applications of 4s 4 Azido 1,2 Oxazolidine Hydrochloride and Azido Oxazolidine Scaffolds in Advanced Organic Synthesis

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.org Oxazolidinone-based auxiliaries, popularized by David A. Evans, are renowned for their reliability, high stereoselectivity, and predictable outcomes across a range of transformations. middlebury.eduharvard.edunih.gov The auxiliary works by sterically shielding one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be cleanly removed and often recovered for reuse.

In Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. middlebury.eduresearchgate.net When mediated by chiral oxazolidinone auxiliaries, it can produce syn- or anti-aldol adducts with excellent diastereoselectivity. wikipedia.orgthieme-connect.com The N-acyl oxazolidinone is first converted to a boron or titanium enolate. The geometry of this enolate, combined with the steric influence of the substituent at the C4 position of the oxazolidinone ring, dictates the stereochemistry of the resulting β-hydroxy carbonyl product. wikipedia.orgmiddlebury.edu

For instance, the boron enolate of an N-propionyl oxazolidinone typically yields the syn-aldol product upon reaction with an aldehyde. wikipedia.org The high degree of facial selectivity is attributed to a rigid, chair-like transition state. middlebury.edu

Table 1: Representative Data for Asymmetric Aldol Reactions Using Oxazolidinone Auxiliaries

Auxiliary System Aldehyde Enolate Diastereoselectivity (syn:anti) Yield (%)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Isobutyraldehyde Boron Enolate >99:1 89
N-Propionyl-(S)-4-benzyl-2-oxazolidinone Benzaldehyde Titanium Enolate 95:5 91

Note: This data is representative of Evans-type oxazolidinone auxiliaries and serves as a model for the expected reactivity of similar scaffolds.

In Asymmetric Alkylation Processes

Asymmetric alkylation using oxazolidinone auxiliaries is a robust method for creating chiral carboxylic acid derivatives. rsc.orgresearchgate.net The process involves the formation of a metal enolate from the N-acyl oxazolidinone, which is then treated with an alkyl halide. harvard.eduwilliams.edu The substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the alkylating agent to the opposite side and resulting in a product with high diastereomeric excess. nih.gov

Sodium and lithium enolates are commonly used, and the choice of counterion can influence the reaction's efficiency. harvard.edu The reaction is highly effective for introducing primary alkyl groups, including activated electrophiles like allylic and benzylic halides. harvard.eduwilliams.edu

Table 2: Diastereoselective Alkylation Using an N-Acyl Oxazolidinone Auxiliary

N-Acyl Group Electrophile Base Diastereomeric Ratio (d.r.) Yield (%)
Propionyl Benzyl bromide NaHMDS >99:1 94
Phenylacetyl Allyl iodide LDA 98:2 90

Note: Data is based on well-established oxazolidinone systems, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, and illustrates the general efficacy of the method. williams.edu

In Conjugate Addition Reactions

The conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction where chiral oxazolidinones excel. researchgate.net When the α,β-unsaturated system is attached to the auxiliary, it adopts a specific conformation that exposes one of its faces to nucleophilic attack. researchgate.netnih.gov This strategy has been successfully employed with a variety of nucleophiles, including organocuprates, thiols, and radicals. nih.govnih.gov

The high stereocontrol arises from the rigid chelation of the N-enoyl oxazolidinone with a Lewis acid, which locks the conformation and enhances the facial bias created by the auxiliary's substituent. researchgate.netnih.gov

Table 3: Asymmetric Conjugate Addition to N-Enoyl Oxazolidinones

Auxiliary Michael Acceptor Nucleophile Diastereoselectivity (%) Yield (%)
(S)-4-Benzyl-2-oxazolidinone N-Crotonyl (CH₃)₂CuLi >98 91
(R)-4-Isopropyl-2-oxazolidinone N-Acryloyl PhSH 95 85

Note: The data illustrates typical outcomes for conjugate additions using established chiral oxazolidinone auxiliaries. nih.gov

In the Preparation of Chiral Sulfoxides and Sulfinate Esters

Chiral oxazolidinone scaffolds can also be employed in the synthesis of other chiral molecules, such as sulfoxides. While direct application as an auxiliary in sulfide (B99878) oxidation is less common, related chiral systems like 1,2,3-oxathiazolidine-2-oxides, often derived from amino alcohols similar to those used for oxazolidinone synthesis, are highly effective. wiley-vch.de These reagents allow for the diastereoselective synthesis of sulfinate esters, which can then be converted to a wide range of enantiomerically pure sulfoxides via reaction with organometallic reagents. wiley-vch.deresearchgate.net The stereochemistry at the sulfur atom is controlled by the configuration of the chiral auxiliary. wiley-vch.de

Building Blocks for Complex Molecular Architectures

Beyond their role as transient chiral directors, oxazolidinone rings, including azido-functionalized variants, serve as integral structural components in many complex molecules. nih.govresearchgate.net The rigid, five-membered ring is a privileged scaffold in medicinal chemistry. nih.gov

Precursors for Synthesizing Biologically Active Molecules

The oxazolidinone core is famously present in a class of antibiotics that includes Linezolid, the first member of this class to receive FDA approval. nih.govnih.gov These drugs function by inhibiting bacterial protein synthesis. nih.govresearchgate.net Research in this area has led to the synthesis of various analogues to improve efficacy and overcome resistance, including derivatives featuring an azido (B1232118) group. nih.gov

An azide-functionalized analogue of Linezolid has been synthesized and shown to retain antimicrobial activity. nih.gov The azido group serves as a versatile precursor, allowing for the rapid generation of diverse antibiotic variants through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov This approach enables the attachment of different molecular fragments to explore structure-activity relationships or to conjugate fluorophores for cellular imaging studies. nih.gov The azido-oxazolidinone moiety, therefore, acts as a key building block for creating libraries of potential new therapeutic agents. nih.govresearchgate.net

Intermediate for the Construction of Diverse Heterocyclic Systems

The azido-oxazolidine scaffold is a powerful precursor for the synthesis of various nitrogen-containing heterocycles. The azide (B81097) group is particularly notable for its ability to participate in 1,3-dipolar cycloaddition reactions, most famously the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scispace.comnih.gov This reaction allows for the efficient and regiospecific construction of 1,4-disubstituted 1,2,3-triazole rings under mild conditions. scispace.comnih.gov

By reacting (4S)-4-azido-1,2-oxazolidine with a diverse range of terminal alkynes, a library of chiral oxazolidine-substituted triazoles can be generated. These triazole products are themselves valuable compounds, often exhibiting significant biological activity. nih.gov The reaction is highly modular, meaning that the properties of the final molecule can be easily tuned by simply changing the alkyne coupling partner.

Furthermore, the oxazolidine (B1195125) ring itself can undergo transformations to yield other heterocyclic structures. For instance, treatment of related serine-derived α-hydroxyphosphonates with deoxyfluorinating reagents can induce ring transformation into oxazolidine-2-ones or aziridines, depending on the reaction conditions and protecting groups. rsc.org This demonstrates the potential of the oxazolidine core to serve as a latent precursor to other ring systems through controlled ring-opening and re-cyclization strategies.

Table 1: Examples of Heterocyclic Systems Derived from Azido-Oxazolidine Scaffolds via CuAAC
Alkyne ReactantResulting Heterocyclic Product CorePotential Significance
Phenylacetylene(4S)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2-oxazolidineCore structure in medicinal chemistry
Propargyl alcohol(4S)-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1,2-oxazolidineIntroduction of a versatile hydroxyl functional group
Ethyl propiolateEthyl 1-((4S)-1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylateEster functionality for further elaboration (e.g., amidation)
2-Ethynylpyridine(4S)-4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)-1,2-oxazolidinePrecursor to multidentate chiral ligands

Preparation of Functionalized Chiral Amino Alcohols and Derivatives

Chiral 1,2-amino alcohols are fundamental building blocks in asymmetric synthesis and are core components of many natural products and pharmaceuticals. nih.gov The (4S)-4-azido-1,2-oxazolidine scaffold serves as a protected, chiral precursor to a variety of unique amino alcohol derivatives through two key transformations: reduction of the azide and ring-opening of the oxazolidine.

The reduction of the azide group to a primary amine is a well-established and high-yielding transformation. researchgate.net A variety of methods can be employed, offering chemists flexibility based on the desired substrate compatibility and reaction conditions. The Staudinger reduction, which uses phosphines like triphenylphosphine (B44618) followed by hydrolysis, is exceptionally mild and chemoselective. wikipedia.org Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or reduction with metal hydrides. researchgate.net

The oxazolidine ring itself is a cyclic acetal (B89532) that protects a 1,2-amino alcohol functionality. wikipedia.org This ring can be readily opened under acidic conditions (hydrolysis) to reveal the free amine and alcohol groups. nih.gov By combining these two synthetic operations—azide reduction and oxazolidine ring-opening—(4S)-4-azido-1,2-oxazolidine hydrochloride can be converted into valuable, highly functionalized chiral molecules such as 1,2,4-diamino alcohols. The sequence of these operations can be controlled to selectively modify one part of the molecule while the other remains protected, further enhancing its synthetic utility.

Table 2: Selected Methods for the Reduction of the Azido Group
Reagent(s)Reaction Name/TypeKey FeaturesReference(s)
1. PPh₃ (Triphenylphosphine) 2. H₂OStaudinger ReductionExtremely mild, chemoselective, tolerant of many functional groups. wikipedia.org
H₂, Pd/CCatalytic HydrogenationClean reaction with water as the only byproduct; widely used in industry. researchgate.net
NaBH₄, CoCl₂Metal Hydride ReductionEffective and often rapid reduction under neutral conditions. researchgate.net
Zn, NH₄ClMetal/Acid ReductionClassical method using zinc dust in the presence of an ammonium (B1175870) salt. researchgate.net

Synthesis of Organosulfur Compounds

While less common, the azido-oxazolidine scaffold also provides a strategic entry point for the synthesis of complex organosulfur compounds. The reactivity of the azide group can be harnessed to form carbon-sulfur bonds through modifications of the Staudinger reaction.

The Staudinger ligation is a powerful chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered phosphine (B1218219) bearing an ester group. sigmaaldrich.com This reaction can be adapted to synthesize sulfur-containing molecules. For example, by reacting the azide with a phosphinothiol, the intermediate aza-ylide can be trapped intramolecularly to form a thioamide. This "traceless" Staudinger ligation allows for the conversion of the azide into a sulfur-containing functional group without incorporating the phosphine reagent into the final product. wikipedia.orgnih.gov This methodology is a robust tool for bioconjugation and can be applied in synthetic chemistry to access organosulfur compounds under very mild conditions. thermofisher.comresearchgate.net

Alternatively, while not a direct reaction of the azide, the oxazolidine ring or related strained heterocycles can potentially be opened by sulfur nucleophiles. For example, studies on N,N-dialkyl-3-hydroxyazetidinium salts have shown that these rings can be opened regioselectively by nucleophiles such as thiosulfate, leading to the formation of a C-S bond and furnishing polyfunctional organosulfur molecules. researchgate.net A similar strategy could hypothetically be explored for azido-oxazolidine derivatives to introduce sulfur at a different position within the molecular framework.

Development of Chiral Ligands and Catalysts

The field of asymmetric catalysis relies heavily on the availability of structurally diverse and effective chiral ligands. The rigid, stereodefined framework of oxazolidines makes them excellent platforms for the design of such ligands. scilit.com this compound is a precursor to a variety of bidentate and tridentate ligands that can coordinate with transition metals to create potent and selective asymmetric catalysts.

The synthetic utility of the azide group is again central to this application.

Via Reduction: Simple reduction of the azide to an amine yields a chiral 1,2-diamino alcohol scaffold. The two nitrogen atoms and the oxygen atom can act as coordination sites for metals like copper, rhodium, or palladium.

Via Cycloaddition: The CuAAC reaction can be used to append additional coordinating moieties. For instance, reacting the azido-oxazolidine with an alkyne-containing pyridine (B92270) or quinoline (B57606) ring creates a tridentate ligand. The steric and electronic properties of such ligands can be finely tuned by modifying the structure of the alkyne used in the cycloaddition step. nih.gov

Copper(II) complexes derived from related chiral imidazolidin-4-one (B167674) ligands have proven to be highly efficient catalysts for asymmetric Henry reactions, yielding products with excellent enantioselectivity (up to 97% ee). nih.gov It is anticipated that ligands derived from the azido-oxazolidine scaffold could perform similarly well in a range of important asymmetric transformations.

Table 3: Hypothetical Chiral Ligands Derived from (4S)-4-azido-1,2-oxazolidine and Their Potential Catalytic Applications
Modification of AzideResulting Ligand TypePotential Metal ComplexPotential Asymmetric Reaction
Reduction to -NH₂N,N,O-tridentate (Diamino alcohol)Copper (II)Henry (Nitroaldol) Reaction
Cycloaddition with 2-ethynylpyridineN,N,O-tridentate (Pyridyl-triazole)Ruthenium (II)Transfer Hydrogenation
Cycloaddition with propargyl diphenylphosphineP,N,O-tridentate (Phosphino-triazole)Palladium (0)Allylic Alkylation
Reduction followed by acylation with 2-(diphenylphosphino)benzoic acidP,N,O-tridentate (Amido-phosphine)Iridium (I)Asymmetric Hydrogenation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4S)-4-azido-1,2-oxazolidine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with the oxazolidine backbone. Introduce the azido group via nucleophilic substitution or azide transfer reactions (e.g., using NaN₃ in polar aprotic solvents like DMF at 60–80°C) .
  • Step 2 : Optimize stereochemical purity by controlling reaction temperature and solvent polarity. Chiral HPLC or crystallization with chiral auxiliaries can resolve enantiomers .
  • Step 3 : Hydrochloride salt formation: Treat the free base with HCl gas in anhydrous ether or methanol. Monitor pH to avoid over-acidification.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Methods :

  • FT-IR : Confirm the azide (-N₃) stretch at ~2100 cm⁻¹ and oxazolidine ring vibrations (C-O-C) at 1100–1250 cm⁻¹ .
  • NMR : Use 1H^1H- and 13C^13C-NMR to verify stereochemistry (e.g., coupling constants for axial vs. equatorial protons) and absence of impurities .
  • HPLC-MS : Quantify purity (>95%) and detect azide decomposition products (e.g., amines via MS fragmentation patterns) .

Q. How can researchers mitigate hazards associated with handling the azido group in this compound?

  • Safety Protocol :

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent azide decomposition .
  • PPE : Use explosion-proof equipment and wear nitrile gloves, P95 respirators, and flame-resistant lab coats .
  • Waste Disposal : Neutralize azide waste with NaNO₂ under acidic conditions to prevent explosive HN₃ formation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the azido group in this compound during click chemistry applications?

  • Experimental Design :

  • Kinetic Studies : Monitor Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using UV-Vis to track triazole formation. Compare reaction rates in polar (DMSO) vs. nonpolar (THF) solvents .
  • DFT Calculations : Model transition states to explain stereoselectivity in cycloaddition products. Correlate computational results with experimental 1H^1H-NMR coupling constants .
    • Data Contradictions : Discrepancies in reaction yields may arise from competing side reactions (e.g., azide reduction). Use TLC or in situ IR to identify intermediates .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Crystallography Workflow :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets. Avoid twinning by optimizing crystal growth conditions (e.g., slow evaporation in EtOAc/hexane) .
  • Refinement : Apply SHELXL for small-molecule refinement. Address disorder in the azido group using PART and ISOR commands .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies improve the stability of this compound in aqueous formulations for biological studies?

  • Formulation Design :

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Buffering : Use phosphate buffers (pH 6.5–7.0) to minimize azide degradation. Avoid redox-active metal ions (e.g., Fe²⁺) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectroscopic data when characterizing azide-containing intermediates?

  • Troubleshooting Framework :

  • Hypothesis Testing : If 1H^1H-NMR shows unexpected peaks, perform HSQC/HMBC to assign connectivity and rule out tautomerism .
  • Reproducibility : Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidative byproducts .
  • Collaborative Validation : Share raw data (e.g., crystallographic .hkl files) with third-party labs for independent refinement .

Application-Oriented Questions

Q. What are the limitations of using this compound in bioorthogonal labeling studies?

  • Case Study :

  • Challenge : Non-specific binding of the oxazolidine ring to cellular thiols.
  • Solution : Introduce steric hindrance (e.g., methyl groups) via structure-activity relationship (SAR) studies .
  • Validation : Perform confocal microscopy with fluorogenic alkynes to quantify labeling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.